molecular formula C24H46N4O10 B2901557 tert-butyl N-[(3R,4S)-3-methoxy-4-piperidyl]carbamate;hemi oxalic acid CAS No. 2253105-08-5

tert-butyl N-[(3R,4S)-3-methoxy-4-piperidyl]carbamate;hemi oxalic acid

Cat. No.: B2901557
CAS No.: 2253105-08-5
M. Wt: 550.65
InChI Key: KBOMHWIBSAZVOI-FKXFVUDVSA-N
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Description

tert-Butyl N-[(3R,4S)-3-methoxy-4-piperidyl]carbamate;hemi oxalic acid is a complex chemical compound known for its potential applications in various scientific and industrial fields. Comprising of carbamate and oxalic acid moieties, this compound showcases interesting properties that make it valuable for research and practical uses. Its chemical structure offers a foundation for numerous reactions and modifications, aiding in the exploration of novel chemical processes and products.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl N-[(3R,4S)-3-methoxy-4-piperidyl]carbamate typically involves the reaction of 3-methoxy-4-piperidyl amine with tert-butyl chloroformate under controlled conditions. The reaction is conducted in the presence of a base, such as triethylamine, to facilitate the formation of the carbamate linkage. The resulting compound is then subjected to crystallization or purification processes to yield the desired product with high purity.

For the hemi oxalic acid salt form, the synthesized compound is reacted with oxalic acid in an appropriate solvent, leading to the formation of the salt through an acid-base reaction. This process ensures the stabilization of the compound and enhances its solubility and usability in various applications.

Industrial Production Methods

Industrial production of tert-Butyl N-[(3R,4S)-3-methoxy-4-piperidyl]carbamate;hemi oxalic acid follows similar synthetic routes but on a larger scale. The process involves precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, to achieve optimal yields and quality. Advanced purification techniques, including recrystallization and chromatography, are employed to ensure the product meets industrial standards.

Chemical Reactions Analysis

Types of Reactions

The compound undergoes various chemical reactions, including:

  • Oxidation: : The methoxy group in the compound can be oxidized to form corresponding aldehyde or carboxylic acid derivatives.

  • Reduction: : Reduction reactions may target the carbamate moiety, converting it to a primary or secondary amine.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents such as lithium aluminum hydride, and nucleophiles like hydroxylamine or alkyl halides. Reaction conditions vary depending on the desired transformation, often involving specific solvents, temperatures, and catalysts to optimize the reaction efficiency.

Major Products Formed

The major products formed from these reactions include a range of derivatives with modified functional groups, enhancing the compound's versatility for various applications. For example, oxidation products can serve as intermediates in the synthesis of complex organic molecules, while reduction products may exhibit different pharmacological or chemical properties.

Scientific Research Applications

tert-Butyl N-[(3R,4S)-3-methoxy-4-piperidyl]carbamate;hemi oxalic acid finds extensive use in scientific research, particularly in:

  • Chemistry: : As a precursor or intermediate in organic synthesis, facilitating the development of new compounds and materials.

  • Biology: : Studying its interactions with biological molecules and potential as a biochemical tool or probe.

  • Medicine: : Investigating its pharmacological properties and potential therapeutic applications, including drug development and delivery systems.

  • Industry: : Utilized in the synthesis of specialty chemicals, agrochemicals, and polymers, contributing to advancements in material science and industrial processes.

Mechanism of Action

The mechanism of action of tert-Butyl N-[(3R,4S)-3-methoxy-4-piperidyl]carbamate;hemi oxalic acid primarily involves interactions with molecular targets such as enzymes, receptors, or proteins. Its carbamate moiety can form covalent bonds with active sites of enzymes, potentially inhibiting their activity. The piperidyl ring provides a scaffold for binding interactions, while the methoxy group influences the compound's solubility and reactivity. The exact molecular pathways depend on the specific application and target molecule, necessitating detailed studies for comprehensive understanding.

Comparison with Similar Compounds

Comparison with Other Compounds

When compared to similar compounds, tert-Butyl N-[(3R,4S)-3-methoxy-4-piperidyl]carbamate;hemi oxalic acid stands out due to its unique combination of functional groups and structural features. For instance, while other carbamate derivatives may share similar reactivity, the specific stereochemistry and substituents in this compound provide distinct chemical and biological properties.

List of Similar Compounds

  • tert-Butyl N-[(3R,4S)-3-methoxy-4-piperidyl]carbamate

  • tert-Butyl N-[(3R,4S)-3-hydroxy-4-piperidyl]carbamate

  • tert-Butyl N-[(3R,4S)-3-methoxy-4-piperidyl]urea

  • tert-Butyl N-[(3R,4S)-3-methoxy-4-piperidyl]thiocarbamate

Properties

IUPAC Name

tert-butyl N-[(3R,4S)-3-methoxypiperidin-4-yl]carbamate;oxalic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C11H22N2O3.C2H2O4/c2*1-11(2,3)16-10(14)13-8-5-6-12-7-9(8)15-4;3-1(4)2(5)6/h2*8-9,12H,5-7H2,1-4H3,(H,13,14);(H,3,4)(H,5,6)/t2*8-,9+;/m00./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBOMHWIBSAZVOI-FKXFVUDVSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CCNCC1OC.CC(C)(C)OC(=O)NC1CCNCC1OC.C(=O)(C(=O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@H]1CCNC[C@H]1OC.CC(C)(C)OC(=O)N[C@H]1CCNC[C@H]1OC.C(=O)(C(=O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H46N4O10
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

550.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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